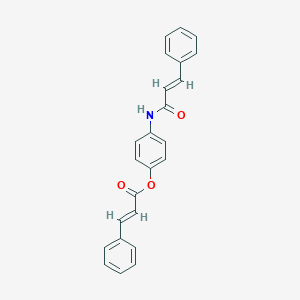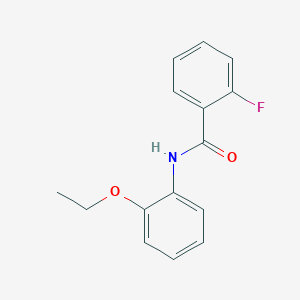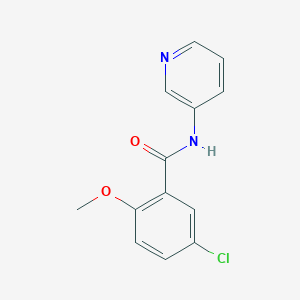
5-Chloro-2-methoxy-N-pyridin-3-yl-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-methoxy-N-pyridin-3-yl-benzamide is a synthetic compound that belongs to the class of benzamide derivatives. It has been extensively studied due to its potential in various scientific research applications.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-methoxy-N-pyridin-3-yl-benzamide involves the inhibition of various enzymes and receptors. It has been reported to inhibit the activity of histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs). It also binds to the dopamine D2 receptor and inhibits its activity.
Biochemical and Physiological Effects:
Studies have shown that 5-Chloro-2-methoxy-N-pyridin-3-yl-benzamide has various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It also reduces the production of pro-inflammatory cytokines and inhibits the growth of fungi. It has also been reported to improve memory and cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
5-Chloro-2-methoxy-N-pyridin-3-yl-benzamide has several advantages and limitations for lab experiments. It has high potency and selectivity, making it a useful tool for studying various biological processes. However, its low solubility in water can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research related to 5-Chloro-2-methoxy-N-pyridin-3-yl-benzamide. One area of interest is its potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It may also have potential in the treatment of other diseases, such as cancer and inflammatory disorders. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, the development of more efficient synthesis methods and analogs may improve its efficacy and selectivity.
In conclusion, 5-Chloro-2-methoxy-N-pyridin-3-yl-benzamide is a synthetic compound that has been extensively studied for its potential in various scientific research applications. Its mechanism of action involves the inhibition of various enzymes and receptors, and it has been reported to have anticancer, anti-inflammatory, and antifungal properties. Future research may further elucidate its therapeutic potential and improve its efficacy and selectivity.
Synthesemethoden
The synthesis of 5-Chloro-2-methoxy-N-pyridin-3-yl-benzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with pyridine-3-carboxylic acid and thionyl chloride. The resulting product is then treated with ammonia to obtain the final compound. This method has been reported to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-methoxy-N-pyridin-3-yl-benzamide has been extensively studied for its potential in various scientific research applications. It has been reported to have anticancer, anti-inflammatory, and antifungal properties. It has also been studied for its potential in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C13H11ClN2O2 |
|---|---|
Molekulargewicht |
262.69 g/mol |
IUPAC-Name |
5-chloro-2-methoxy-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C13H11ClN2O2/c1-18-12-5-4-9(14)7-11(12)13(17)16-10-3-2-6-15-8-10/h2-8H,1H3,(H,16,17) |
InChI-Schlüssel |
RMBRKIYYCCZRSN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CN=CC=C2 |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CN=CC=C2 |
Löslichkeit |
22.1 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



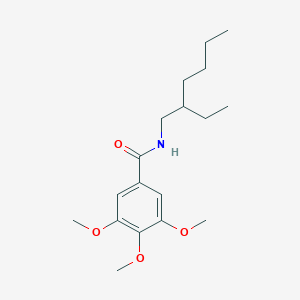
![N-[4-(dimethylamino)phenyl]-4-iodobenzenesulfonamide](/img/structure/B291231.png)

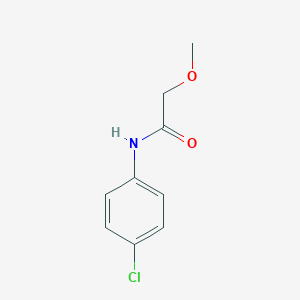


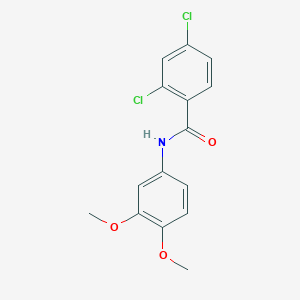
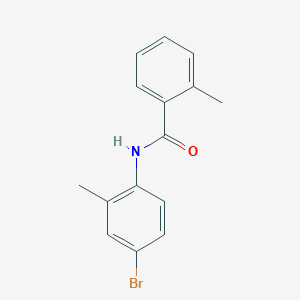
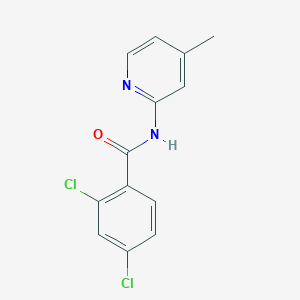
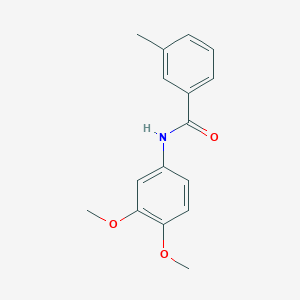
![N-(4-ethylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291252.png)
